

Phenolphthalein Monophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenolphthalein monophosphate*

Cat. No.: *B083379*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **phenolphthalein monophosphate**, a key substrate in various biochemical assays. The primary focus is on its application in the determination of alkaline phosphatase activity. This document furnishes the compound's chemical identity, including its CAS number, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its use in enzymatic assays are provided, alongside a discussion of its emerging role in drug development research. Visual diagrams illustrating the enzymatic reaction and experimental workflow are included to facilitate a deeper understanding of its practical applications.

Chemical Identity and Properties

Phenolphthalein monophosphate is commercially available, most commonly as a dicyclohexylammonium or bis(cyclohexylammonium) salt to enhance its stability and solubility.

Table 1: Chemical Identifiers for **Phenolphthalein Monophosphate** bis(cyclohexylammonium) salt

Identifier	Value
CAS Number	14815-59-9
Molecular Formula	C ₂₀ H ₁₅ O ₇ P · 2C ₆ H ₁₃ N
Molecular Weight	596.65 g/mol
EC Number	238-884-7

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white powder
Solubility	Soluble in alcohol, slightly soluble in water
Storage Temperature	-20°C

Synthesis Overview

The synthesis of phenolphthalein itself involves the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions, a reaction first achieved by Adolf von Baeyer in 1871.^[1] The subsequent phosphorylation to yield **phenolphthalein monophosphate** involves the introduction of a phosphate group to one of the phenolic hydroxyl groups. While specific, detailed industrial synthesis protocols for the monophosphate derivative are proprietary, the general principle involves a phosphotransfer reaction.

Applications in Research and Drug Development

Enzymatic Assays

The primary application of **phenolphthalein monophosphate** is as a chromogenic substrate for the determination of phosphatase activity, particularly alkaline phosphatase (ALP).^{[2][3][4]} The enzymatic hydrolysis of the phosphate group from **phenolphthalein monophosphate** yields phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink or fuchsia color, which can be quantified spectrophotometrically to determine the enzyme's

activity.^{[5][6][7]} The intensity of the color produced is directly proportional to the amount of phenolphthalein formed and, consequently, to the alkaline phosphatase activity.^{[4][8]}

This assay is widely used in clinical chemistry to measure serum alkaline phosphatase levels, which can be indicative of various physiological and pathological conditions.^{[3][8][9][10]}

Drug Development

Recent research has explored phenolphthalein and its analogues as potential drug candidates. Notably, phenolphthalein has been identified as a prototype for a group of structurally related calcium channel blockers in human platelets.^[11] It has been shown to inhibit store-operated Ca^{2+} entry (SOCE), a crucial mechanism in cellular calcium signaling.^[11] Modifications to the diphenyl groups of phenolphthalein, including the addition of a phosphate group, are tolerated and can influence its activity.^[11] This opens avenues for the development of novel therapeutics targeting calcium channels.

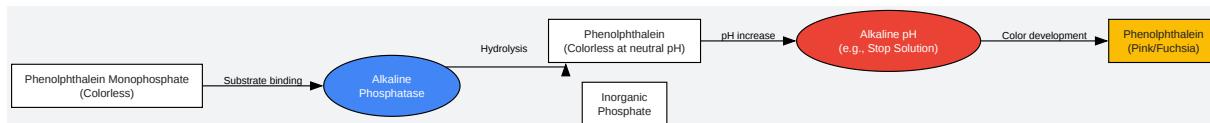
Experimental Protocols

Alkaline Phosphatase Activity Assay

This protocol provides a generalized procedure for determining alkaline phosphatase activity using **phenolphthalein monophosphate** as a substrate.

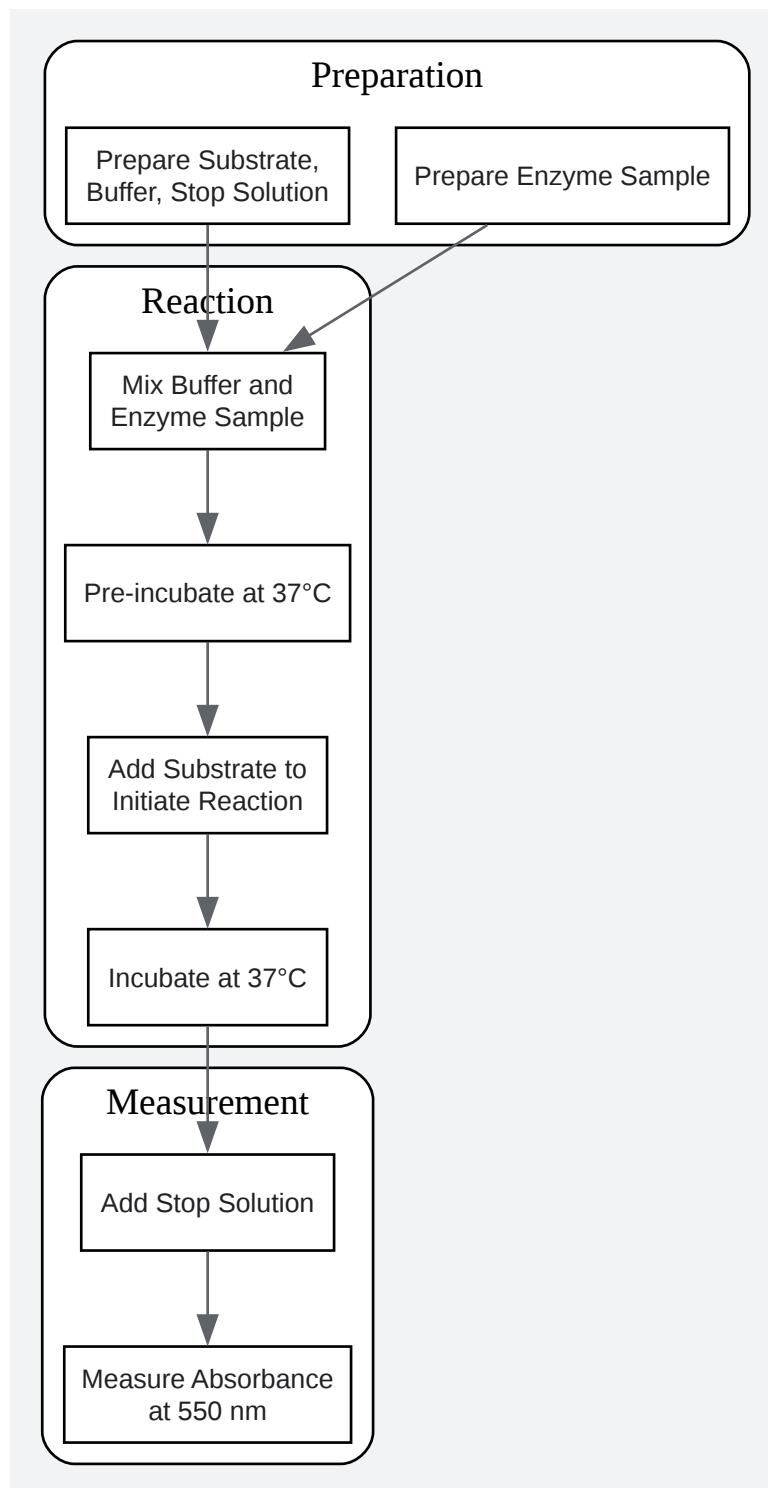
Materials:

- **Phenolphthalein monophosphate** substrate solution
- Alkaline buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.1)
- Stop solution/Color developer (e.g., sodium carbonate and sodium hydroxide solution)
- Enzyme sample (e.g., serum, cell lysate)
- Spectrophotometer
- Water bath or incubator (37°C)
- Test tubes or 96-well plates


Procedure:

- Reagent Preparation: Prepare working solutions of the substrate, buffer, and stop solution.
- Reaction Setup:
 - Pipette the alkaline buffer into a test tube or well of a microplate.
 - Add the enzyme sample to the buffer.
 - Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
- Enzymatic Reaction:
 - Initiate the reaction by adding the **phenolphthalein monophosphate** substrate solution.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
- Reaction Termination and Color Development:
 - Stop the enzymatic reaction by adding the stop solution. The alkaline nature of this solution also facilitates the development of the pink color of the phenolphthalein product.
- Measurement:
 - Measure the absorbance of the solution at 550 nm using a spectrophotometer.
 - A blank control (containing buffer and substrate but no enzyme) should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis:


The alkaline phosphatase activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of phenolphthalein at 550 nm under the assay conditions.

Visual Diagrams

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **phenolphthalein monophosphate**.

[Click to download full resolution via product page](#)

Caption: Workflow for alkaline phosphatase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phenolphthalein - C₂₀H₁₄O₄ - GeeksforGeeks [geeksforgeeks.org]
- 6. autotechindustry.com [autotechindustry.com]
- 7. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Phenolphthalein monophosphate as a substrate for serum alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenolphthalein as a prototype drug for a group of structurally related calcium channel blockers in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenolphthalein Monophosphate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083379#what-is-the-cas-number-for-phenolphthalein-monophosphate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com